Meta-Methoxy Substitution Differentiates the 3-Methoxybenzamide Isomer from Ortho- and Para-Methoxy Analogs by Molecular Electrostatic Topology
The compound bears a methoxy group at the 3-position (meta) of the benzamide ring. Its closest structural analogs—N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide (ortho) and N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide (para)—share the identical indoline–thiophene–ethyl linker and molecular formula (C₂₂H₂₂N₂O₂S; MW 378.5) . The meta-methoxy orientation produces a distinct hydrogen-bond acceptor/donor geometry and electrostatic potential surface compared to the ortho and para isomers. In structurally related benzamide-isoquinoline series, the para-methoxy isomer exhibits high sigma-2 receptor selectivity (Ki = 90 nM for sigma-2 vs. Ki = 841 nM for sigma-1), whereas repositioning the methoxy group alters this selectivity profile [1]. No directly comparable quantitative binding data have been published for the 3-methoxy isomer itself; the differentiation is therefore based on established class-level structure-activity trends.
| Evidence Dimension | Positional isomerism (methoxy substitution pattern on benzamide ring) |
|---|---|
| Target Compound Data | 3-methoxy (meta) substitution; MW = 378.5 g/mol; molecular formula C₂₂H₂₂N₂O₂S |
| Comparator Or Baseline | 2-methoxy (ortho) analog (CAS not specified; same MW); 4-methoxy (para) analog (CAS 898458-98-5; same MW); unsubstituted benzamide analog (CAS 898459-21-7; MW 348.5) |
| Quantified Difference | No direct quantitative comparative data available for this exact compound. Class-level inference from benzamide-isoquinoline series indicates methoxy position alters sigma receptor subtype selectivity by >9-fold. |
| Conditions | Computational electrostatic potential analysis; class-level inference from benzamide-isoquinoline sigma receptor binding assays |
Why This Matters
For procurement decisions, the meta-methoxy isomer is chemically distinct from its ortho and para counterparts; assuming functional interchangeability without isomer-specific validation data would be scientifically unsound.
- [1] BindingDB BDBM50604967; CHEMBL1698776. Ki = 90 nM (sigma-2 receptor, rat PC12 cells); Ki = 841 nM (sigma-1 receptor). Referenced from Pal, A. et al. Bioorg. Med. Chem. 2010. View Source
